disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate
CAS No.: 1187945-70-5
Cat. No.: VC0030618
Molecular Formula: C9H8Na2O7S
Molecular Weight: 306.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187945-70-5 |
|---|---|
| Molecular Formula | C9H8Na2O7S |
| Molecular Weight | 306.196 |
| IUPAC Name | disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate |
| Standard InChI | InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
| Standard InChI Key | QDVKPKIPTAVGSU-UHFFFAOYSA-L |
| SMILES | C1=CC(=C(C=C1CCC(=O)[O-])OS(=O)(=O)[O-])O.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate (CAS: 1187945-70-5) is a derivative of caffeic acid, specifically classified as a dihydro caffeic acid with a sulfate group at the 3-O position . The compound possesses a molecular formula of C9H8Na2O7S with a molecular weight of 306.196 g/mol . Its structure features a phenyl ring with hydroxyl and sulfonate functionalities connected to a propanoate side chain, which contributes to its unique chemical properties and biological activities. The parent compound is identified as dihydrocaffeic acid 3-sulfate (CID 49844181) in chemical databases .
Among its notable structural characteristics is the presence of both sulfonic acid group and hydroxyl functionalities, which significantly impact its solubility profile and reactivity in biological systems. The compound represents an important metabolite in the biochemical pathway of polyphenol metabolism, particularly in the context of dietary intake from plant-based foods . These structural features enable the compound to participate in various biochemical interactions, including antioxidant activities and receptor binding.
Nomenclature and Identification
The compound is referenced in scientific literature under several synonyms:
This variety in nomenclature reflects its structural relationship to both caffeic acid derivatives and sulfated phenolic compounds, positioning it at the intersection of several chemical classification systems used in biochemical research.
Synthesis and Production Methods
The synthesis of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate typically involves the sulfonation of dihydro caffeic acid using sulfur trioxide or chlorosulfonic acid as sulfonating agents. This chemical process requires carefully controlled reaction conditions to ensure selective sulfonation at the 3-O position, preserving the structural integrity of other functional groups. The reaction specificity is crucial for maintaining the biological activity profile of the resulting compound.
Industrial production follows similar synthetic routes but implements automated reactors and precise control systems to maintain optimal reaction conditions at scale. Following synthesis, the compound undergoes purification through crystallization or chromatography techniques to achieve the high purity levels (typically >95%) required for research applications and analytical standards . These manufacturing processes allow for consistent production of the compound for both research and potential commercial applications in the pharmaceutical and nutraceutical sectors.
Biological Origins and Metabolism
Formation in Human Metabolism
Disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate (dihydrocaffeic acid 3-O-sulfate) is primarily a metabolite formed during the biotransformation of dietary polyphenols . Following ingestion of polyphenol-rich foods, particularly coffee containing chlorogenic acids, this compound appears in human plasma and urine as a result of both enzymatic metabolism and gut microbial activity . The formation pathway involves multiple steps, beginning with the hydrolysis of chlorogenic acids to release caffeic acid, followed by reduction to dihydrocaffeic acid and subsequent phase II metabolism involving sulfation at the 3-O position .
Gut bacteria, including species from genera such as Bifidobacterium, Escherichia, Lactobacillus, and Clostridium, play a crucial role in the initial biotransformation of dietary polyphenols to produce dihydrocaffeic acid as an intermediate metabolite . This microbial metabolism typically occurs in the large intestine, explaining the delayed appearance of certain metabolites in plasma after polyphenol consumption .
Pharmacokinetics and Bioavailability
Studies examining the pharmacokinetics of this compound in humans after coffee consumption reveal distinctive absorption and distribution patterns . Following ingestion of coffee containing chlorogenic acids, dihydrocaffeic acid 3-O-sulfate shows a characteristically delayed time to reach maximum plasma concentration (Tmax) of over 4 hours, indicating absorption primarily in the large intestine . This contrasts with other coffee metabolites like caffeic acid-3-O-sulfate and ferulic acid-4-O-sulfate, which demonstrate shorter Tmax values suggesting small intestinal absorption .
The maximum plasma concentration (Cmax) of dihydrocaffeic acid 3-O-sulfate can reach 145-385 nM after coffee consumption, making it one of the major metabolites present in circulation . These pharmacokinetic parameters highlight the compound's significant bioavailability and potential biological relevance in humans consuming polyphenol-rich diets.
Comparative Metabolite Profiles in Human Studies
Research comparing the metabolite profiles in subjects with and without a colon provides valuable insights into the metabolism of polyphenols and the formation of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate . Table 1 presents comparative data on urinary excretion of various metabolites after coffee consumption in these two groups.
Table 1: Urinary Excretion of Coffee Metabolites in Subjects With and Without a Colon (μmol)
| Compound | Subjects without a colon (385 μmol ingested) | Subjects with a colon (412 μmol ingested) |
|---|---|---|
| Dihydrocaffeic acid-3-O-sulfate | 3.2 ± 0.9 | 37.1 ± 8.2 |
| Dihydroferulic acid-4-O-sulfate | 0.8 ± 0.2 | 12.4 ± 3.4 |
| Dihydroferulic acid | not detected | 9.7 ± 2.0 |
| Dihydroferulic acid-4-O-glucuronide | not detected | 8.4 ± 1.9 |
| Feruloylglycine | 2.1 ± 0.3 | 20.7 ± 3.9 |
| Caffeic acid-3-O-sulfate | 6.2 ± 1.2 | 6.4 ± 0.8 |
| Caffeic acid-4-O-sulfate | 0.6 ± 0.1 | 0.6 ± 0.1 |
This data clearly demonstrates the significantly higher excretion of dihydrocaffeic acid-3-O-sulfate (the compound of interest) in subjects with an intact colon (37.1 ± 8.2 μmol) compared to those without (3.2 ± 0.9 μmol), confirming the crucial role of colonic microbiota in its formation . The substantial difference (approximately 12-fold) underscores the importance of gut microbial metabolism in the bioavailability of this compound.
Analytical Methods for Detection and Quantification
The analysis of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate in biological samples typically employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) . This sensitive analytical approach allows for the detection and quantification of the compound in complex biological matrices such as plasma and urine, even at nanomolar concentrations .
Identification of the compound in research studies has been achieved through cochromatography and mass spectrometric fragmentation patterns, comparing unknown peaks with reference standards . These analytical techniques are crucial for metabolism studies and bioavailability assessments, enabling researchers to track the compound's formation, distribution, and elimination in biological systems.
For research and quality control purposes, commercial standards of the compound typically specify a purity of >95% as determined by HPLC analysis . This high purity level is essential for accurate quantification and reliable experimental results in both metabolomics studies and bioactivity assessments.
Research Applications and Future Perspectives
The research interest in disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate extends across multiple scientific disciplines and potential applications. Current and prospective areas of investigation include:
Biomarker Applications
The compound has potential utility as a biomarker for dietary intake of polyphenol-rich foods and adherence to specific dietary patterns such as the Mediterranean diet . Its presence in urine can reflect recent consumption of plant-based foods, particularly those rich in chlorogenic acids like coffee . This biomarker application could be valuable in nutritional epidemiology studies examining relationships between dietary patterns and health outcomes.
Pharmaceutical Development
The diverse biological activities of the compound suggest possibilities for pharmaceutical applications, particularly in conditions involving oxidative stress and inflammation . Research into structure-activity relationships and optimization of pharmacokinetic properties could lead to novel therapeutic agents based on this structural scaffold . The compound's natural origin and relationship to dietary components may offer advantages in terms of safety profile and consumer acceptance.
Functional Food Development
The identification of specific receptor interactions and metabolic benefits associated with dihydrocaffeic acid metabolites presents opportunities for the development of functional foods . These might include formulations designed to optimize the bioavailability and bioactivity of precursor compounds that are converted to active metabolites like dihydrocaffeic acid 3-O-sulfate in the body . Such functional foods could potentially address specific health concerns related to metabolic disorders, inflammation, and oxidative stress-related conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume